
Fingolimod Phosphate HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fingolimod Phosphate Hydrochloride is a synthetic compound derived from a fungal metabolite. It was approved by the Food and Drug Administration in September 2010 as the first orally administered disease-modifying drug for the treatment of relapsing-remitting multiple sclerosis. Fingolimod Phosphate Hydrochloride acts as a sphingosine 1-phosphate receptor modulator, inducing immunomodulation through lymphocyte sequestration .
準備方法
Synthetic Routes and Reaction Conditions: Fingolimod Phosphate Hydrochloride is synthesized through a multi-step process. The synthesis begins with the preparation of 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol. This intermediate is then phosphorylated to form Fingolimod Phosphate. The final step involves the addition of hydrochloric acid to obtain Fingolimod Phosphate Hydrochloride .
Industrial Production Methods: Industrial production of Fingolimod Phosphate Hydrochloride involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process includes the use of phosphate buffer, methanol, and acetonitrile as eluents, with UV detection performed at 218 nm .
化学反応の分析
Types of Reactions: Fingolimod Phosphate Hydrochloride undergoes various chemical reactions, including phosphorylation, oxidation, and reduction. The primary metabolic pathway involves phosphorylation by sphingosine kinase to form the active metabolite, Fingolimod Phosphate .
Common Reagents and Conditions:
Phosphorylation: Sphingosine kinase is used as the enzyme for phosphorylation.
Oxidation: Cytochrome P450 4F2 is involved in the oxidation process.
Reduction: Fatty acid-like metabolism is another pathway.
Major Products: The major product formed from these reactions is Fingolimod Phosphate, which is the active metabolite responsible for the compound’s pharmacological effects .
科学的研究の応用
Clinical Applications
Multiple Sclerosis Treatment
Fingolimod was the first oral disease-modifying therapy approved for relapsing forms of MS. Clinical trials have demonstrated its efficacy in reducing relapse rates and delaying disability progression. Notably, the Phase III clinical trials (FREEDOMS and FREEDOMS II) showed a significant reduction in annualized relapse rate (ARR) compared to placebo, with reductions of approximately 54% to 60% depending on the dose .
Long-Term Efficacy and Safety
Real-world studies have corroborated the findings from clinical trials, indicating that fingolimod treatment leads to improved clinical outcomes in patients with MS over extended periods. A systematic review identified that patients treated with fingolimod exhibited better health-related quality of life and treatment satisfaction compared to pre-treatment periods .
Emerging Applications
Beyond MS, research is exploring fingolimod's potential applications in other conditions:
- Autoimmune Diseases : Fingolimod's immunomodulatory effects suggest potential benefits in treating other autoimmune disorders. Studies are ongoing to evaluate its efficacy in conditions like systemic lupus erythematosus and rheumatoid arthritis .
- Cardiovascular Diseases : Preliminary research indicates that fingolimod may have protective effects against cardiovascular diseases by influencing endothelial function and reducing inflammation .
- Cancer Research : Fingolimod's ability to modulate immune responses has led to investigations into its use as an adjunct therapy in cancer treatment. It may enhance the efficacy of certain immunotherapies by altering the tumor microenvironment .
Pharmacokinetics
Fingolimod exhibits complex pharmacokinetics characterized by a two-compartment model following oral administration. Key factors influencing its pharmacokinetic profile include body weight and ethnicity, although no dose adjustments based on body weight are necessary . The active metabolite, fingolimod phosphate, demonstrates a half-life that supports once-daily dosing, making it convenient for patients .
Case Studies and Clinical Trials
Several case studies highlight fingolimod's effectiveness:
- Case Study 1 : A patient with aggressive relapsing-remitting MS experienced a significant reduction in relapse frequency after initiating fingolimod treatment. The patient's ARR decreased from 3.5 relapses per year to 0.5 within the first year of treatment.
- Case Study 2 : In a cohort study involving patients transitioning from injectable therapies to fingolimod, researchers observed improved adherence rates and patient-reported outcomes related to quality of life and fatigue levels.
作用機序
Fingolimod Phosphate Hydrochloride exerts its effects by binding to sphingosine 1-phosphate receptors 1, 3, 4, and 5. This binding blocks the lymphocytes’ ability to emerge from lymph nodes, thereby reducing the number of lymphocytes available to the central nervous system. This reduction in lymphocytes leads to decreased central inflammation .
類似化合物との比較
Natalizumab: Another immunomodulatory drug used in the treatment of multiple sclerosis.
Teriflunomide: An immunomodulatory agent that inhibits pyrimidine synthesis.
Dimethyl Fumarate: Used for its anti-inflammatory and immunomodulatory properties.
Uniqueness: Fingolimod Phosphate Hydrochloride is unique in its mechanism of action as a sphingosine 1-phosphate receptor modulator. Unlike other similar compounds, it induces lymphocyte sequestration, which significantly reduces the number of circulating lymphocytes and thereby decreases inflammation in the central nervous system .
特性
CAS番号 |
1348803-59-7 |
---|---|
分子式 |
C19H34NO5P. HCl |
分子量 |
387.46 36.46 |
外観 |
White Solid |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
rac FTY720 Phosphate; 1,3-Propanediol, 2-amino-2-[2-(4-octylphenyl)ethyl]-, 1-(dihydrogen phosphate) hydrochloride; 2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol 1-(Dihydrogen Phosphate); |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。